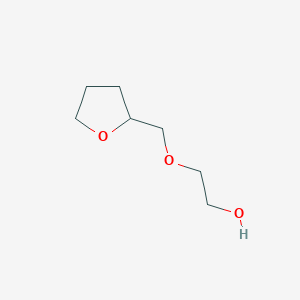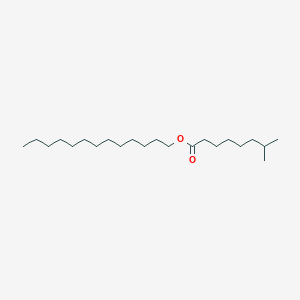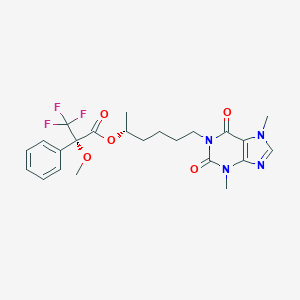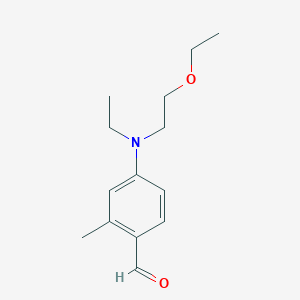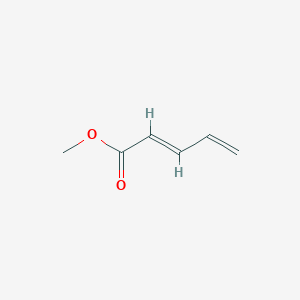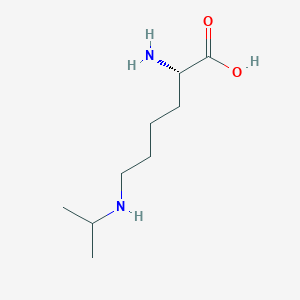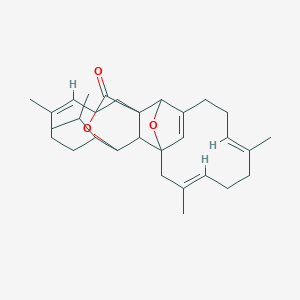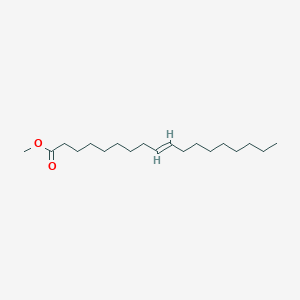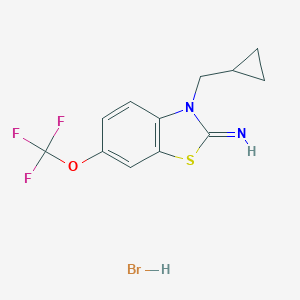![molecular formula C10H9N7 B153893 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine CAS No. 132056-88-3](/img/structure/B153893.png)
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine is a chemical compound that belongs to the class of pyridopyrimidine derivatives. It has been studied extensively for its potential use in scientific research applications.
Aplicaciones Científicas De Investigación
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine has been studied for its potential use in scientific research applications such as cancer research, neuroscience, and drug discovery. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience research, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use as a drug target for the treatment of infectious diseases.
Mecanismo De Acción
The mechanism of action of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in cell signaling and regulation. It also inhibits the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It also inhibits the growth of cancer cells by inducing cell cycle arrest. In neuroscience research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It has also been shown to have antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine in lab experiments include its high potency and specificity for inhibiting specific enzymes and signaling pathways. It also has a relatively low toxicity profile compared to other compounds with similar activity. However, its limitations include its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine. One direction is to investigate its potential use in combination with other compounds for enhanced anticancer activity. Another direction is to explore its potential for the treatment of neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential off-target effects.
Métodos De Síntesis
The synthesis of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine involves the reaction of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-imine with sodium azide in the presence of copper sulfate and sodium ascorbate. The reaction takes place in dimethyl sulfoxide and water at room temperature, and the product is obtained by filtration and purification.
Propiedades
Número CAS |
132056-88-3 |
|---|---|
Nombre del producto |
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine |
Fórmula molecular |
C10H9N7 |
Peso molecular |
227.23 g/mol |
Nombre IUPAC |
9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-imine |
InChI |
InChI=1S/C10H9N7/c1-6-3-2-4-17-8(11)7(5-12-10(6)17)9-13-15-16-14-9/h2-5,11H,1H3,(H,13,14,15,16) |
Clave InChI |
WRXAQDORXXOKHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC=C(C2=N)C3=NNN=N3 |
SMILES canónico |
CC1=CC=CN2C1=NC=C(C2=N)C3=NNN=N3 |
Sinónimos |
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
